- Mechanistic Insight into Thiophene Catalyst-Transfer Polymerization Mediated by Nickel Diimine Catalysts, Macromolecules (Washington, 2017, 50(23), 9121-9127

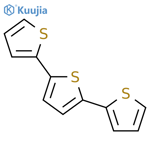

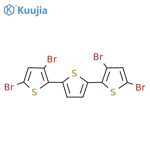

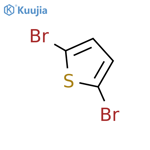

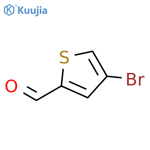

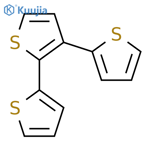

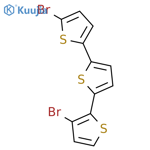

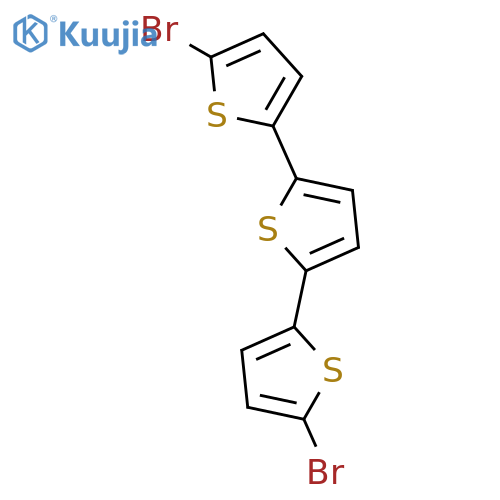

Cas no 98057-08-0 (5,5''-Dibromo-2,2':5',2''-terthiophene)

98057-08-0 structure

商品名:5,5''-Dibromo-2,2':5',2''-terthiophene

CAS番号:98057-08-0

MF:C12H6Br2S3

メガワット:406.179037570953

MDL:MFCD00219109

CID:806971

PubChem ID:125308004

5,5''-Dibromo-2,2':5',2''-terthiophene 化学的及び物理的性質

名前と識別子

-

- 5,5''-Dibromo-2,2':5',2''-terthiophene

- 2,2':5',2''-Terthiophene,5,5''-dibromo-

- 2,5-bis(5-bromothiophen-2-yl)thiophene

- 5,5''-DIBROMO-[2,2':5',2"]TERTHIOHENE

- 5,5′′-DibroMo-2,2′:5′,2′′-terthiophene

- 2,5-Bis(5-bromo-2-thienyl)thiophene

- 5,5''-Dibromo-alpha-terthienyl

- NSC700236

- 2,2':5',2''-Terthiophene, 5,5''-dibromo-

- HI93T94CTM

- 5,5''-dibromo-[2,2':5',2']terthiohene

- C12H6Br2S3

- KXFPYYJGYVYXIB-UHFFFAOYSA-N

- 6855AC

- LS40848

- NCI60_035970

- AK119564

- AX82449

- 5,5-dibromo-[2,2:5,2']terthiohene

- 5,5'-dibromo-2

- 5,5''-Dibromo-2,2':5'',2''-terthiophene

- 5,5''-Dibromo-α-terthienyl

- NSC 700236

- 98057-08-0

- CHEMBL1973677

- 5,5''-Dibromo-2,2':5',2''-terthiophene, 97%

- 2,5''-dibromo-5,2',5',2''-terthiophene

- 5,5''-Dibromo-2,2':5',2''-terthiophene;5,5'-dibromo-2, 2':5', 2'-terthiophene

- UNII-HI93T94CTM

- NSC-700236

- 5,5'-dibromo-2,2':5',2'-terthiophene

- 2,5-bis(5-bromothiophen-2-yl)thiophene, >97.0%(GC)

- SCHEMBL498474

- 2 pound not5-bis(5-bromothiophen-2-yl)thiophene

- 5,5''-DIBROMO-.ALPHA.-TERTHIENYL

- AKOS016010579

- BS-44054

- D4050

- 5,5''-Dibromo-2,2':5',2''-terthiophene;5,5'-dibromo-2, 2:5, 2'-terthiophene

- DTXSID70243407

- MFCD00219109

- 5-BROMO-5'-(5-BROMOTHIOPHEN-2-YL)-2,2'-BITHIOPHENE

- 5,5\\'\\'-DibroMo-2,2\\':5\\',2\\'\\'-terthiophene

-

- MDL: MFCD00219109

- インチ: 1S/C12H6Br2S3/c13-11-5-3-9(16-11)7-1-2-8(15-7)10-4-6-12(14)17-10/h1-6H

- InChIKey: KXFPYYJGYVYXIB-UHFFFAOYSA-N

- ほほえんだ: BrC1=C([H])C([H])=C(C2=C([H])C([H])=C(C3=C([H])C([H])=C(S3)Br)S2)S1

計算された属性

- せいみつぶんしりょう: 405.79779g/mol

- ひょうめんでんか: 0

- XLogP3: 6.4

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 回転可能化学結合数: 2

- どういたいしつりょう: 403.79984g/mol

- 単一同位体質量: 403.79984g/mol

- 水素結合トポロジー分子極性表面積: 84.7Ų

- 重原子数: 17

- 複雑さ: 251

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.839

- ゆうかいてん: 156.0 to 160.0 deg-C

- ふってん: 417.2±40.0 °C at 760 mmHg

- フラッシュポイント: 206.1±27.3 °C

- 屈折率: 1.706

- PSA: 84.72000

- LogP: 6.73010

5,5''-Dibromo-2,2':5',2''-terthiophene セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H301-H315-H318-H335

- 警告文: P261-P280-P301+P310-P305+P351+P338

- 危険物輸送番号:UN 2811 6.1/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 25-37/38-41

- セキュリティの説明: 26-45

-

危険物標識:

- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い

- リスク用語:R25; R37/38; R41

5,5''-Dibromo-2,2':5',2''-terthiophene 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5,5''-Dibromo-2,2':5',2''-terthiophene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1109908-1g |

5,5''-Dibromo-2,2':5',2''-terthiophene |

98057-08-0 | 98% | 1g |

¥945.00 | 2024-04-23 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B854478-1g |

2,5-bis(5-bromothiophen-2-yl)thiophene |

98057-08-0 | >97.0%(GC) | 1g |

¥1,012.00 | 2022-09-29 | |

| Chemenu | CM200052-5g |

5,5''-Dibromo-2,2':5',2''-terthiophene |

98057-08-0 | 95% | 5g |

$436 | 2021-08-05 | |

| abcr | AB331745-5 g |

5,5''-Dibromo-2,2':5',2''-terthiophene, 95%; . |

98057-08-0 | 95% | 5 g |

€702.80 | 2023-07-19 | |

| BAI LING WEI Technology Co., Ltd. | 807764-250MG |

5,5''-Dibromo-2,2':5',2''-terthiophene, 98% |

98057-08-0 | 98% | 250MG |

¥ 343 | 2022-04-26 | |

| BAI LING WEI Technology Co., Ltd. | 807764-1G |

5,5''-Dibromo-2,2':5',2''-terthiophene, 98% |

98057-08-0 | 98% | 1G |

¥ 1131 | 2022-04-26 | |

| TRC | D426345-50mg |

5,5''-Dibromo-2,2':5',2''-terthiophene |

98057-08-0 | 50mg |

$ 65.00 | 2022-06-05 | ||

| Chemenu | CM200052-1g |

5,5''-Dibromo-2,2'5',2''-terthiophene |

98057-08-0 | 95% | 1g |

$*** | 2023-04-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D4050-1g |

5,5''-Dibromo-2,2':5',2''-terthiophene |

98057-08-0 | 95.0%(GC) | 1g |

¥1270.0 | 2022-05-30 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D4050-5g |

5,5''-Dibromo-2,2':5',2''-terthiophene |

98057-08-0 | 95.0%(GC) | 5g |

¥3625.0 | 2022-05-30 |

5,5''-Dibromo-2,2':5',2''-terthiophene 合成方法

合成方法 1

はんのうじょうけん

1.1R:Bromosuccinimide, S:CHCl3, S:DMF, 2 min, rt; 13 h, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1R:Disodium carbonate, C:Pd(PPh3)4, S:H2O, S:(CH2OMe)2, reflux

1.2S:(CH2OMe)2, reflux; overnight, reflux

2.1R:BuLi, S:THF, S:Me(CH2)4Me, -78°C; 1 h, -78°C

2.2R:(MeO)3B, S:THF, -78°C; overnight, -78°C → rt

2.3R:HCl, S:H2O

3.1R:Disodium carbonate, C:Pd(PPh3)4, S:H2O, S:(CH2OMe)2, reflux

3.2S:(CH2OMe)2, reflux; overnight, reflux

4.1R:Bromosuccinimide, S:DMF, rt; overnight, rt

1.2S:(CH2OMe)2, reflux; overnight, reflux

2.1R:BuLi, S:THF, S:Me(CH2)4Me, -78°C; 1 h, -78°C

2.2R:(MeO)3B, S:THF, -78°C; overnight, -78°C → rt

2.3R:HCl, S:H2O

3.1R:Disodium carbonate, C:Pd(PPh3)4, S:H2O, S:(CH2OMe)2, reflux

3.2S:(CH2OMe)2, reflux; overnight, reflux

4.1R:Bromosuccinimide, S:DMF, rt; overnight, rt

リファレンス

- Monodisperse Aromatic Oligomers of Defined Structure and Large Size through Selective and Sequential Suzuki Palladium-Catalyzed Cross-Coupling Reactions, Chemistry of Materials, 2005, 17(22), 5538-5549

合成方法 3

はんのうじょうけん

1.1R:Bromosuccinimide, S:CHCl3, S:AcOH

リファレンス

- Preparation of α-quater-, α-sexi-, and α-octithiophenes, Heterocycles, 1987, 26(7), 1793-6

合成方法 4

はんのうじょうけん

1.1R:C:FeCl3, S:CH2Cl2, 10 min, rt

リファレンス

- Rapid and effective multihalogenations of 2,2',5',2''-terthiophene with 2-halo-4,5-dichloropyridazin-3(2H)-ones under ambient conditions, Bulletin of the Korean Chemical Society, 2010, 31(10), 2985-2988

合成方法 5

はんのうじょうけん

1.1C:(dppp)NiCl2, S:Et2O, S:THF

1.2R:HCl, R:NH4Cl, S:H2O

2.1R:BuLi, S:THF

2.2R:Br2

3.1C:(dppp)NiCl2, S:Et2O, S:THF

3.2R:HCl, R:NH4Cl, S:H2O

4.1R:BuLi, S:THF

4.2R:Br2

1.2R:HCl, R:NH4Cl, S:H2O

2.1R:BuLi, S:THF

2.2R:Br2

3.1C:(dppp)NiCl2, S:Et2O, S:THF

3.2R:HCl, R:NH4Cl, S:H2O

4.1R:BuLi, S:THF

4.2R:Br2

リファレンス

- Preparation of extended di(4-pyridyl)thiophene oligomers, Tetrahedron, 1995, 51(13), 3895-904

合成方法 6

はんのうじょうけん

1.1R:Bromosuccinimide, S:CHCl3

リファレンス

- Structure-Property Relationships Based on Phenyl-1H-Pyrrole End-Capped Thiophene Semiconductors, Australian Journal of Chemistry, 2012, 65(9), 1252-1256

合成方法 7

はんのうじょうけん

1.1R:Bromosuccinimide, S:AcOEt, 10 min, rt

リファレンス

- A novel method for the bromination of thiophenes, Tetrahedron Letters, 2010, 51(1), 205-208

合成方法 8

はんのうじょうけん

1.1R:Lawesson's reagent, S:PhMe

リファレンス

- Facile synthesis of α-polythienyls via 1,4-diketones, Journal of the Chinese Chemical Society (Taipei, 1992, 39(4), 325-32

合成方法 9

はんのうじょうけん

1.1 Reagents: 2,4,5-Trichloro-3(2H)-pyridazinone Catalysts: Iron chloride (FeCl3) Solvents: Dichloromethane ; 10 min, rt

リファレンス

- Rapid and effective multihalogenations of 2,2',5',2''-terthiophene with 2-halo-4,5-dichloropyridazin-3(2H)-ones under ambient conditions, Bulletin of the Korean Chemical Society, 2010, 31(10), 2985-2988

合成方法 10

はんのうじょうけん

1.1R:Mg, S:THF

1.2C:72287-26-4

1.2C:72287-26-4

リファレンス

- Synthesis and Cyclization-Induced Charge Transfer of Rectangular Bisterthiophenesiloxanes, Chemistry - A European Journal, 2019, 25(60), 13701-13704

合成方法 11

はんのうじょうけん

1.1R:Bromosuccinimide, S:DMF, 0°C; 2 h, rt

リファレンス

- Solution-Processable Organic Photovoltaic Cell Based on the Oligothiophene with Solubilizing β-alkyl Groups, Molecular Crystals and Liquid Crystals, 2014, 602(1), 251-257

合成方法 12

はんのうじょうけん

1.1S:Benzene

リファレンス

- Synthesis of 4,4''-dialkyl-α-terthiophenes and α-quinquethiophenes, Phosphorus, 1996, 118, 117-128

合成方法 13

はんのうじょうけん

1.1C:(dppp)NiCl2, S:Et2O, cooled; 12 h, reflux

2.1R:Bromosuccinimide, S:CHCl3, S:AcOH, 12 h, rt

2.1R:Bromosuccinimide, S:CHCl3, S:AcOH, 12 h, rt

リファレンス

- Donor-acceptor copolymers containing phthalazinone-thiophene structure synthesized by low-cost copper-catalyzed Ullmann polymerization, RSC Advances, 2016, 6(8), 6772-6781

合成方法 14

はんのうじょうけん

1.1R:Bromosuccinimide, S:DMF

リファレンス

- Structure and electrical properties of unsubstituted oligothiophenes end-capped at the β-position, Chemistry of Materials, 2007, 19(10), 2694-2701

合成方法 15

はんのうじょうけん

1.1R:K2CO3, C:Pd(PPh3)4, S:H2O, S:THF, 15 h, 80°C

2.1R:Bromosuccinimide, S:THF, 8 h, 0-5°C

2.1R:Bromosuccinimide, S:THF, 8 h, 0-5°C

リファレンス

- Hole-transport materials based on the terthienyl core unit for efficient perovskite solar cells, New Journal of Chemistry, 2023, 47(10), 4739-4745

合成方法 16

はんのうじょうけん

1.1

リファレンス

- Electrochemical studies of the multi-step multi-electron redox process of tetraferrocenyloligothiophenes with electron donor and acceptor abilities, Heteroatom Chemistry, 2018, 29(5-6), n/a

合成方法 17

はんのうじょうけん

1.1R:Bromosuccinimide, S:CHCl3, 28 h, rt; rt → 0°C

1.2R:NaOH, S:H2O

1.2R:NaOH, S:H2O

リファレンス

- Tuning photoluminescent wavelength of water-soluble oligothiophene/polymer complex film by proton bonding, Chemistry Letters, 2011, 40(3), 264-265

合成方法 18

はんのうじょうけん

1.1R:Bromosuccinimide, S:CHCl3, S:AcOH, rt; 1 h, reflux

リファレンス

- Synthesis and characterization of perylene-based donor-acceptor copolymers containing triple bonds, Synthetic Metals, 2010, 160(9-10), 996-1001

合成方法 19

はんのうじょうけん

1.1R:Bromosuccinimide

リファレンス

- Synthesis and mesogenic properties of novel terthiophene derivatives, Synthetic Communications, 2006, 36(6), 685-692

合成方法 20

はんのうじょうけん

1.1R:Bromosuccinimide, S:DMF, 3 h, rt

リファレンス

- Performance of fluorene and terthiophene copolymer in bilayer photovoltaic devices: The role of the polymer conformations, Organic Electronics, 2012, 13(11), 2716-2726

合成方法 21

はんのうじょうけん

1.1C:(dppp)NiCl2, S:Et2O

1.2R:HCl, S:H2O

2.1R:NaHCO3, R:Br2, S:CHCl3

1.2R:HCl, S:H2O

2.1R:NaHCO3, R:Br2, S:CHCl3

リファレンス

- A convenient synthesis of 2,5-thienylene oligomers; some of their spectroscopic and electrochemical properties, Phosphorus, 1989, 46(3-4), 153-68

合成方法 22

はんのうじょうけん

1.1R:Bromosuccinimide, S:CCl4

リファレンス

- Synthesis and characterization of alkyl-, halo- and hetero-substituted derivatives of the potent phototoxin α-terthiophene, Tetrahedron, 1988, 44(9), 2403-12

合成方法 23

はんのうじょうけん

1.1R:BuLi, S:THF

1.2S:THF

2.1C:Pd(PPh3)4, S:PhMe

3.1R:Bromosuccinimide, S:CHCl3, S:AcOH

1.2S:THF

2.1C:Pd(PPh3)4, S:PhMe

3.1R:Bromosuccinimide, S:CHCl3, S:AcOH

リファレンス

- Novel electron acceptors bearing a heteroquinonoid system. I. Synthesis of conductive complexes of 5,5'-bis(dicyanomethylene)-5,5'-dihydro-Δ2,2'-bithiophene and related compounds, Bulletin of the Chemical Society of Japan, 1989, 62(5), 1539-46

5,5''-Dibromo-2,2':5',2''-terthiophene Raw materials

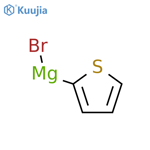

- THIOPHEN-2-YL-MAGNESIUM BROMIDE 1.0M

- 4-bromothiophene-2-carbaldehyde

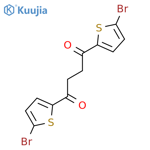

- 1,4-Bis(5-bromothiophen-2-yl)butane-1,4-dione

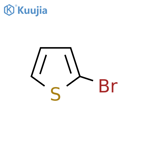

- 2-Bromothiophene

- tributyl(chloro)stannane

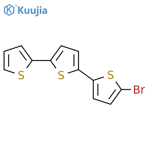

- Terthiophene

- 2,2':5',2''-Terthiophene

- 2,5-Dibromothiophene

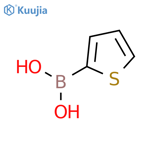

- Thiophene-2-boronic acid

5,5''-Dibromo-2,2':5',2''-terthiophene Preparation Products

5,5''-Dibromo-2,2':5',2''-terthiophene 関連文献

-

Xiaohong Chang,Mi-Young Kim,Yong-Joo Kim,Hyun Sue Huh,Soon W. Lee Dalton Trans. 2007 792

-

Tingwei Gao,Chunhui He,Chenguang Liu,Yinqi Fan,Cezhou Zhao,Chun Zhao,Weitao Su,Yannick J. Dappe,Li Yang Phys. Chem. Chem. Phys. 2021 23 21163

-

Reiner Sebastian Sprick,Catherine?M. Aitchison,Enrico Berardo,Lukas Turcani,Liam Wilbraham,Ben M. Alston,Kim E. Jelfs,Martijn A. Zwijnenburg,Andrew I. Cooper J. Mater. Chem. A 2018 6 11994

-

Liqian Liu,Xinrui Miao,Tingting Shi,Xiaogang Liu,Hin-Lap Yip,Wenli Deng,Yong Cao Nanoscale 2020 12 18096

-

Cheuk-Fai Chow RSC Adv. 2013 3 18835

98057-08-0 (5,5''-Dibromo-2,2':5',2''-terthiophene) 関連製品

- 5069-26-1(2-Methyl-5-phenylthiophene)

- 492-97-7(2,2’-Bithiophene)

- 113728-71-5(α-Octithiophene)

- 173448-31-2(5-Hexyl-2,2'-bithiophene)

- 175850-28-9(2,2'-Bithiophene,5,5'-bis([1,1'-biphenyl]-4-yl)-)

- 85553-43-1(2-(3-Methylphenyl)thiophene)

- 151271-43-1(2,2':5',2'':5'',2''':5''',2'''':5'''',2'''''-Sexithiophene,5,5'''''-dihexyl-)

- 13130-50-2(5-5-(5-Formylthiophen-2-yl)thiophen-2-ylthiophene-2-carbaldehyde)

- 16278-99-2(5-(Thien-2-yl)thiophene-2-carbonitrile)

- 1081-34-1(2,2':5',2''-Terthiophene)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:98057-08-0)5,5''-dibromo-[2,2':5',2"]terthiohene

清らかである:99%

はかる:200KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:98057-08-0)5,5''-Dibromo-2,2':5',2''-terthiophene

清らかである:99%

はかる:5g

価格 ($):235.0